Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
Description
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic compound featuring a dihydrobenzofuran core fused with a 2-bromopyridin-3-yl substituent. The ester group at the 5-position enhances solubility in organic solvents and may influence intermolecular interactions in crystallographic studies .
Properties
Molecular Formula |
C15H12BrNO3 |
|---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
methyl 2-(2-bromopyridin-3-yl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H12BrNO3/c1-19-15(18)9-4-5-12-10(7-9)8-13(20-12)11-3-2-6-17-14(11)16/h2-7,13H,8H2,1H3 |
InChI Key |
GSDKJAJTNBSBJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=C(N=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves:
- Preparation of the bromopyridine intermediate
- Construction of the dihydrobenzofuran core
- Coupling of the bromopyridine moiety to the benzofuran scaffold
- Introduction of the methyl carboxylate group
Two main synthetic routes are commonly reported:
- Route A: Sequential bromination, esterification, and coupling via palladium-catalyzed cross-coupling reactions.
- Route B: Cyclization of hydroxyphenyl precursors followed by late-stage bromination and esterification.
Preparation of the Bromopyridine Intermediate
The 2-bromopyridin-3-yl fragment is a key building block. Preparation methods include:
Bromination of methylpyridine derivatives:
For example, 2-bromo-5-methylpyridine can be brominated at the methyl position using N-bromosuccinimide (NBS) with radical initiators such as benzoyl peroxide or azobisisobutyronitrile in carbon tetrachloride under reflux conditions for extended periods (e.g., 3–19 hours). This yields 2-bromo-5-(bromomethyl)pyridine intermediates with yields ranging from 20% to over 50% depending on conditions and purification methods.Palladium-catalyzed amination and coupling:
4-Amino-2-bromopyridine can be coupled with phenylboronic acid derivatives in aqueous media at 100 °C under inert atmosphere using palladium diacetate catalysts, achieving near quantitative yields.
Construction of the 2,3-Dihydrobenzofuran Core
Two main approaches are reported for synthesizing the dihydrobenzofuran scaffold:
Hydroboration followed by Mitsunobu ring-closure:
Starting from vinyl phenol derivatives, hydroboration generates an alcohol intermediate, which undergoes Mitsunobu cyclization to form the benzofuran ring. This method allows late-stage modification of amide substituents and is useful for generating chiral centers.Sonogashira coupling followed by cyclization and hydrogenation:
A key intermediate bearing an alkyne is cyclized via Sonogashira reaction to form the benzofuran ring, followed by bromination to introduce a synthetic handle for further functionalization. Subsequent hydrogenation yields the saturated dihydrobenzofuran core.
Coupling of Bromopyridine to Dihydrobenzofuran
The attachment of the bromopyridine moiety to the benzofuran core is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling:
This method allows for selective formation of the C-C bond between the pyridine and benzofuran rings.
Introduction of the Methyl Carboxylate Group
The methyl ester group at the 5-position of the dihydrobenzofuran is introduced by:
Esterification of the corresponding carboxylic acid:
The 5-carboxylic acid derivative of dihydrobenzofuran is treated with methanol under acidic conditions or via reaction with methylating agents such as diazomethane or methyl iodide in the presence of base.Direct methylation during synthesis:
In some flow chemistry procedures, methylamine solutions in tetrahydrofuran (THF) are used to convert carboxylic acid precursors into methyl esters in situ, followed by purification via flash chromatography.
Continuous Flow and Automated Synthesis Approaches
Recent advances include the use of continuous flow chemistry to improve yield, purity, and scalability:
Flow procedure B:
Utilizes praseodymium(III) nitrate (Pr(ONO)2) in THF with methylamine solutions and bromopyridinylacetic acid precursors. The reaction mixture is passed through multiple loops and reactors at controlled flow rates, followed by solvent removal and flash chromatography purification. Yields of methyl esters reach up to 94%.Advantages:
Enhanced control over reaction parameters (temperature, concentration, residence time), improved reproducibility, and potential for scale-up.
Summary Table of Key Preparation Steps
Research Findings and Notes
The use of N-bromosuccinimide (NBS) for selective bromination is well-established but may require long reaction times and careful purification due to side reactions.
Palladium-catalyzed cross-coupling reactions are highly efficient for assembling the pyridine and benzofuran units, with water as a green solvent alternative in some protocols.
Continuous flow methods represent a significant advancement, offering high yields and operational simplicity, suitable for industrial scale-up.
Late-stage functionalization strategies, such as bromination after cyclization, allow for flexible modification of substituents and optimization of biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of Bromodomain Proteins
Recent studies have highlighted the potential of 2,3-dihydrobenzofurans, including methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate, as potent inhibitors of bromodomain and extra-terminal (BET) proteins. These proteins are implicated in various cancers and inflammatory diseases. Research indicates that derivatives of this compound exhibit high selectivity for the second bromodomain (BD2) over the first (BD1), making them valuable candidates for targeted cancer therapy .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. Studies have shown that modifications to the benzofuran core can enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Material Science
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions and cyclizations to yield compounds with diverse functionalities, which are useful in pharmaceutical development .
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several benzofuran and pyridine derivatives. Below is a comparative analysis of key analogues:
Key Differences and Implications
Electronic and Steric Effects: The target compound’s 2-bromopyridin-3-yl group introduces significant electron-withdrawing character compared to the methoxy or hydroxy groups in norcurlignan. In contrast, norcurlignan’s phenolic hydroxyl groups contribute to its antioxidant activity by enabling hydrogen donation to neutralize free radicals .
Biological Activity: Norcurlignan demonstrates potent antioxidant properties due to its phenolic substituents, whereas the target compound’s bromopyridine and ester groups may limit such activity. No antioxidant data are available for the target compound, highlighting a gap in current research . Ethyl 2,3-dihydrobenzofuran-5-carboxylate lacks functional groups for specific biointeractions, resulting in minimal reported bioactivity .
Synthetic Utility :
- The bromine in Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (CAS 1187828-95-0) is positioned on the benzofuran ring, limiting its utility in forming biaryl systems compared to the target compound’s pyridine-bound bromine .
- N-(2-Bromopyridin-3-yl)pivalamide (HB028) is a high-cost intermediate ($400/g) with applications in specialized syntheses, but its pivalamide group reduces versatility compared to the target’s ester functionality .
Crystallographic and Analytical Considerations
- SHELX programs have been widely used to resolve crystal structures of benzofuran derivatives, including norcurlignan .
- Similarity analysis () indicates a 0.91 structural match with Ethyl 2,3-dihydrobenzofuran-5-carboxylate, suggesting comparable chromatographic behavior but distinct reactivity profiles due to substitution differences.
Biological Activity
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate is an organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a bromopyridine moiety attached to a dihydrobenzofuran ring, positions it as a significant subject for various biological and chemical studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.
| Property | Details |
|---|---|
| Molecular Formula | C15H12BrNO3 |
| Molecular Weight | 334.16 g/mol |
| IUPAC Name | methyl 2-(2-bromopyridin-3-yl)-2,3-dihydro-1-benzofuran-5-carboxylate |
| InChI Key | GSDKJAJTNBSBJB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OC(C2)C3=C(N=CC=C3)Br |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromopyridine moiety can modulate the activity of various enzymes and receptors, potentially influencing multiple signaling pathways. Although detailed studies are still required to fully elucidate these interactions, preliminary findings suggest that the compound may exhibit:
- Antimicrobial Properties : Initial studies indicate effectiveness against certain bacterial strains.
- Anticancer Activity : Research shows potential in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming some reference drugs in apoptosis induction . The structural characteristics of this compound allow for enhanced binding to cellular targets, which is crucial for its efficacy against tumors.
Antimicrobial Activity
In vitro tests have demonstrated that derivatives of benzofuran compounds exhibit promising antimicrobial properties. This compound has shown activity against specific pathogens, suggesting its potential utility in developing new antimicrobial agents .
Case Studies
-
Cancer Cell Line Studies :
- A study involving various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
- The compound's mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
-
Microbial Inhibition :
- In a comparative study with known antimicrobial agents, this compound demonstrated comparable or superior efficacy against several bacterial strains.
Q & A
Q. What are the common synthetic routes for Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate?
The synthesis typically involves coupling reactions between bromopyridine and dihydrobenzofuran precursors. For example, a Suzuki-Miyaura cross-coupling reaction may be employed to link the 2-bromopyridin-3-yl moiety to the dihydrobenzofuran scaffold. Key steps include:
- Precursor activation : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives for coupling .
- Purification : Flash column chromatography (FCC) with gradients of ethyl acetate/hexane to isolate intermediates .
- Esterification : Methyl ester formation via reaction with methyl chloroformate or methanol under acidic conditions .
- Validation : Confirmation of regioselectivity via H NMR and LC-MS to ensure correct substitution patterns .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. What strategies resolve conformational ambiguities in the dihydrobenzofuran moiety during structural analysis?
The dihydrobenzofuran ring adopts non-planar conformations due to puckering. To quantify this:
- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from XRD data. For example, a value > 0.5 Å indicates significant puckering .
- Comparative analysis : Overlay multiple crystal structures to identify conserved conformational features or flexibility .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical puckering .
Q. How do hydrogen bonding patterns influence crystal packing and stability?
Hydrogen bonds (H-bonds) dictate supramolecular assembly:
- Directionality : The 2-bromopyridine nitrogen and ester carbonyl groups act as H-bond acceptors, forming C=O···H–N or Br···H–O interactions .
- Network analysis : Use graph-set theory to classify H-bond motifs (e.g., chains, rings) and predict melting points/solubility .
- Thermal stability : Correlate H-bond density with thermogravimetric analysis (TGA) data; denser networks increase decomposition temperatures .
Q. What challenges arise in refining the crystal structure using SHELX, and how are they addressed?
Q. How are conflicting spectroscopic data (e.g., NMR vs. XRD) reconciled?
- Dynamic effects : NMR may average conformers (e.g., puckered vs. planar dihydrobenzofuran), while XRD captures static structures. Use variable-temperature NMR to probe exchange processes .
- Solvent artifacts : Crystallographic data reflect solid-state conformations, whereas NMR data (in solution) may differ. Compare with DFT-simulated NMR spectra for solvent-polarity effects .
- Stereochemical mismatches : If XRD reveals unexpected chirality, re-examine synthetic steps (e.g., unintended racemization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
